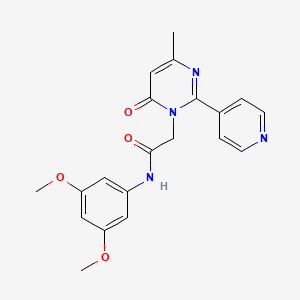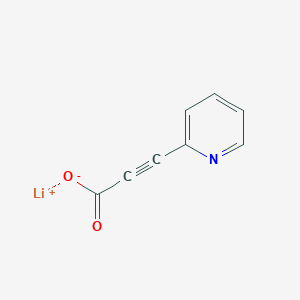
Lithium;3-pyridin-2-ylprop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;3-pyridin-2-ylprop-2-ynoate is a chemical compound with the molecular formula C8H5LiNO2. It is also known by its IUPAC name, lithium 3-(pyridin-2-yl)propiolate. This compound is characterized by the presence of a lithium ion and a 3-(pyridin-2-yl)prop-2-ynoate anion. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of lithium;3-pyridin-2-ylprop-2-ynoate typically involves the reaction of 3-(pyridin-2-yl)prop-2-ynoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Lithium;3-pyridin-2-ylprop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the lithium ion, forming new compounds.
Aplicaciones Científicas De Investigación
Lithium;3-pyridin-2-ylprop-2-ynoate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and other medical conditions.
Mecanismo De Acción
The mechanism of action of lithium;3-pyridin-2-ylprop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit or activate specific signaling pathways, resulting in changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Lithium;3-pyridin-2-ylprop-2-ynoate can be compared with other similar compounds, such as:
Lithium 3-(pyridin-2-yl)propanoate: This compound has a similar structure but lacks the triple bond present in this compound, leading to different chemical properties and reactivity.
Lithium 3-(pyridin-2-yl)but-2-ynoate: This compound has an additional carbon atom in the alkyne chain, which can affect its reactivity and applications.
Lithium 3-(pyridin-2-yl)prop-2-en-1-olate:
This compound stands out due to its unique combination of a lithium ion and a 3-(pyridin-2-yl)prop-2-ynoate anion, which imparts distinctive chemical properties and makes it valuable for various research applications.
Propiedades
IUPAC Name |
lithium;3-pyridin-2-ylprop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.Li/c10-8(11)5-4-7-3-1-2-6-9-7;/h1-3,6H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWSZBXKOBFELI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)C#CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4LiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
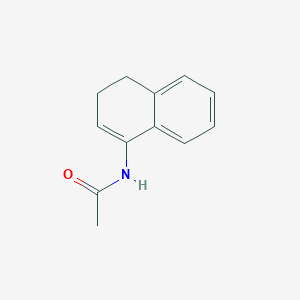
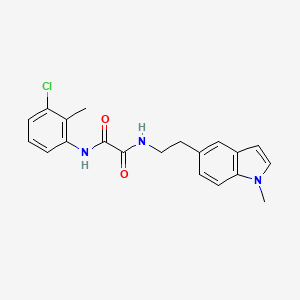
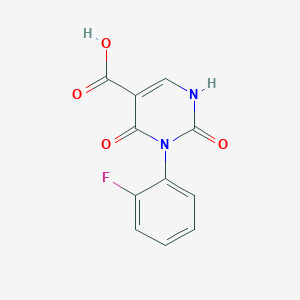
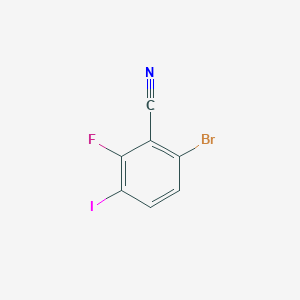
![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2493993.png)
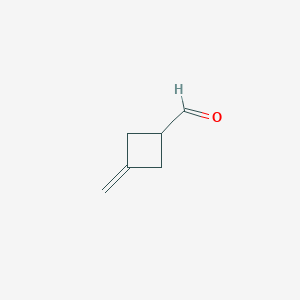
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2493999.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
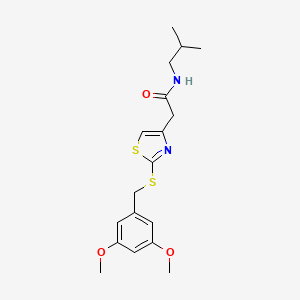
![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2494005.png)
![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)
